Cas no 1256355-14-2 (3-Methoxy-5-propoxyphenylboronic acid)

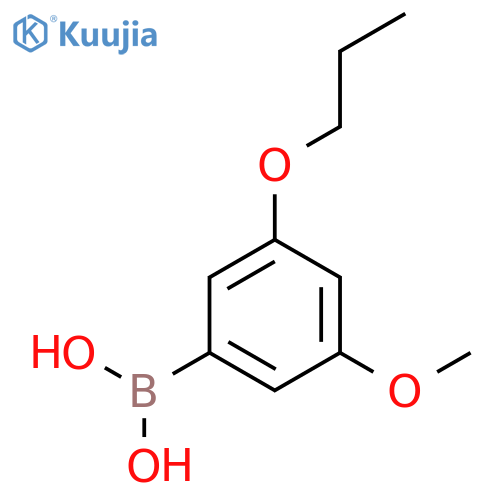

1256355-14-2 structure

商品名:3-Methoxy-5-propoxyphenylboronic acid

CAS番号:1256355-14-2

MF:C10H15BO4

メガワット:210.034703493118

MDL:MFCD17926489

CID:828137

PubChem ID:53216499

3-Methoxy-5-propoxyphenylboronic acid 化学的及び物理的性質

名前と識別子

-

- (3-Methoxy-5-propoxyphenyl)boronic acid

- 3-METHOXY-5-PROPOXYPHENYLBORONIC ACID

- BS-19828

- E84429

- CS-0175982

- 1256355-14-2

- (3-Methoxy-5-propoxyphenyl)boronicacid

- MFCD17926489

- AKOS015851635

- DB-348403

- Boronic acid, B-(3-methoxy-5-propoxyphenyl)-

- DTXSID90681721

- 3-Methoxy-5-propoxyphenylboronic acid

-

- MDL: MFCD17926489

- インチ: InChI=1S/C10H15BO4/c1-3-4-15-10-6-8(11(12)13)5-9(7-10)14-2/h5-7,12-13H,3-4H2,1-2H3

- InChIKey: ANJXKRYTZHDYKI-UHFFFAOYSA-N

- ほほえんだ: CCCOC1=CC(=CC(=C1)OC)B(O)O

計算された属性

- せいみつぶんしりょう: 210.10600

- どういたいしつりょう: 210.1063391g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.9Ų

じっけんとくせい

- PSA: 58.92000

- LogP: 0.16380

3-Methoxy-5-propoxyphenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM136682-1g |

(3-Methoxy-5-propoxyphenyl)boronic acid |

1256355-14-2 | 95% | 1g |

$443 | 2023-02-03 | |

| TRC | M335465-100mg |

3-Methoxy-5-propoxyphenylboronic acid |

1256355-14-2 | 100mg |

$ 115.00 | 2022-06-02 | ||

| Matrix Scientific | 095670-250mg |

(3-Methoxy-5-propoxyphenyl)boronic acid, 95+% |

1256355-14-2 | 95+% | 250mg |

$288.00 | 2023-09-10 | |

| 1PlusChem | 1P000OKI-1g |

Boronic acid, B-(3-methoxy-5-propoxyphenyl)- |

1256355-14-2 | 96% | 1g |

$139.00 | 2024-07-09 | |

| abcr | AB309461-100mg |

3-Methoxy-5-propoxyphenylboronic acid, 96%; . |

1256355-14-2 | 96% | 100mg |

€152.50 | 2025-03-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0414-250mg |

(3-methoxy-5-propoxyphenyl)boronic acid |

1256355-14-2 | 95% | 250mg |

¥350.0 | 2024-04-25 | |

| Ambeed | A953265-100mg |

(3-Methoxy-5-propoxyphenyl)boronic acid |

1256355-14-2 | 96% | 100mg |

$42.0 | 2025-03-05 | |

| Ambeed | A953265-5g |

(3-Methoxy-5-propoxyphenyl)boronic acid |

1256355-14-2 | 96% | 5g |

$643.0 | 2025-03-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0414-1.0g |

(3-methoxy-5-propoxyphenyl)boronic acid |

1256355-14-2 | 95% | 1.0g |

¥944.0000 | 2024-07-28 | |

| Apollo Scientific | OR360539-100mg |

3-Methoxy-5-propoxyphenylboronic acid |

1256355-14-2 | 100mg |

£56.00 | 2025-02-19 |

3-Methoxy-5-propoxyphenylboronic acid 関連文献

-

Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

1256355-14-2 (3-Methoxy-5-propoxyphenylboronic acid) 関連製品

- 90555-66-1((3-ethoxyphenyl)boronic acid)

- 153624-44-3(4-Isobutoxyphenylboronic acid)

- 149557-18-6(3-propoxyphenylboronicacid)

- 1256355-15-3((3-Butoxy-5-methoxyphenyl)boronic acid)

- 105365-51-3(4-N-butoxyphenylboronic acid)

- 352534-81-7(3-Butoxyphenylboronic acid)

- 150145-25-8(2,4-Dipropoxyphenylboronic acid)

- 186497-67-6(4-Propoxyphenylboronic acid)

- 216485-86-8((3-isopropoxyphenyl)boronic acid)

- 849052-21-7(3-Isobutoxyphenylboronic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1256355-14-2)3-Methoxy-5-propoxyphenylboronic acid

清らかである:99%/99%/99%

はかる:1g/5g/25g

価格 ($):156.0/526.0/1822.0